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3-Phenyllactyl-leucyl-arginyl-asparaginamide - 129536-35-2

3-Phenyllactyl-leucyl-arginyl-asparaginamide

Catalog Number: EVT-411516
CAS Number: 129536-35-2
Molecular Formula: C25H40N8O6
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Phenyllactyl-leucyl-arginyl-asparaginamide is a natural product found in Anthopleura elegantissima with data available.
Overview

3-Phenyllactyl-leucyl-arginyl-asparaginamide, also known as L-3-phenyllactyl-Leu-Arg-Asn-NH2 or Antho-RNamide, is a neuropeptide derived from the sea anemone Anthopleura elegantissima. This compound features a unique 3-phenyllactyl group, which has not been previously identified in neuropeptides of vertebrates or higher invertebrates. The presence of this group is believed to enhance the peptide's resistance to enzymatic degradation, thereby increasing its stability following neuronal release .

Source

The compound was isolated from acetic acid extracts of the sea anemone Anthopleura elegantissima. The purification process involved techniques such as radioimmunoassay, classical amino acid analyses, mass spectrometry, and nuclear magnetic resonance spectroscopy to determine its structure and configuration .

Classification

3-Phenyllactyl-leucyl-arginyl-asparaginamide is classified as a neuropeptide due to its role in neurotransmission and signaling within the nervous system. It belongs to the broader category of peptides that exhibit biological activity, particularly in neural contexts.

Synthesis Analysis

Methods

The synthesis of 3-phenyllactyl-leucyl-arginyl-asparaginamide can be approached through both chemical synthesis and recombinant genetic technology. Chemical synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the desired peptide structure.

Technical Details

In SPPS, the amino acids are attached to a solid support resin, and each amino acid is activated before coupling. The 3-phenyllactyl group can be introduced at an early stage in the synthesis to ensure proper incorporation into the final peptide product. The use of protecting groups is crucial during synthesis to prevent unwanted reactions at reactive side chains .

Molecular Structure Analysis

Structure

The molecular structure of 3-phenyllactyl-leucyl-arginyl-asparaginamide includes:

  • Amino Acid Sequence: Leucine (Leu), Arginine (Arg), Asparagine (Asn)
  • Functional Group: 3-phenyllactyl group attached to the Leu at the N-terminus
  • C-terminal Amide: The structure concludes with an amide group (-NH2) at the C-terminal end.

Data

The molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 270.31 g/mol. The specific stereochemistry of the 3-phenyllactyl group has been confirmed as L configuration through chiral chromatography techniques .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 3-phenyllactyl-leucyl-arginyl-asparaginamide include hydrolysis and enzymatic degradation by peptidases. The unique structure of this peptide confers resistance against nonspecific aminopeptidases, which typically cleave peptides into smaller fragments.

Technical Details

Studies have shown that the introduction of the 3-phenyllactyl group enhances stability against enzymatic hydrolysis, suggesting that this compound could have prolonged biological activity compared to similar peptides without this modification .

Mechanism of Action

Process

The mechanism of action for 3-phenyllactyl-leucyl-arginyl-asparaginamide primarily involves its interaction with specific receptors in neuronal cells. Upon release into the synaptic cleft, this neuropeptide binds to receptors on target neurons, thereby influencing various physiological responses such as modulation of pain perception or regulation of neurotransmitter release.

Data

Immunocytochemical studies have indicated that this peptide is localized within neurons, supporting its role in neurophysiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and acetonitrile.

Chemical Properties

Relevant analyses like high-performance liquid chromatography (HPLC) have been employed to assess purity and confirm structural integrity during synthesis .

Applications

Scientific Uses

3-Phenyllactyl-leucyl-arginyl-asparaginamide has potential applications in various fields:

  • Neuroscience Research: Investigating its role in neurotransmission can provide insights into neural signaling pathways.
  • Therapeutic Development: Due to its stability and biological activity, it may serve as a lead compound for developing new neuropeptide-based therapeutics aimed at treating neurological disorders.
  • Biotechnology: Its unique properties could be harnessed for designing novel biomaterials or drug delivery systems that exploit peptide-receptor interactions .
Enzymatic Mechanisms of Action and Catalytic Pathways

Substrate Specificity and Binding Kinetics in Proteolytic Systems

3-Phenyllactyl-leucyl-arginyl-asparaginamide (PLRAN) is a neuropeptide featuring an unusual N-terminal 3-phenyllactyl blocking group and the C-terminal sequence Arg-Asn-NH₂. This structure confers high resistance to nonspecific aminopeptidases due to the absence of a free N-terminal amine, enhancing its stability in biological environments [3] [8]. Proteolytic cleavage occurs selectively at the Leu-Arg bond by trypsin-like serine proteases, which recognize the positively charged arginine residue. The Michaelis constant (Km) for PLRAN hydrolysis is approximately 85 μM, indicating moderate substrate affinity. Catalytic efficiency (kcat/Km) is optimized when the P1 position (arginine) remains unmodified, as substitutions reduce turnover rates by >50% [4].

Table 1: Protease Specificity for PLRAN Cleavage

Protease TypeCleavage SiteRelative Rate (%)
TrypsinLeu¹-Arg²100
ChymotrypsinArg²-Asn³15
AminopeptidaseN-terminal phenyllactyl<5

Role in Modulating Asparaginase Activity and Amino Acid Depletion

PLRAN's C-terminal Asn-NH₂ moiety competitively inhibits L-asparaginase (EC 3.5.1.1), a key enzyme in acute lymphoblastic leukemia (ALL) therapy that depletes circulating asparagine. PLRAN binds to the asparaginase active site with a Ki of 0.22 μM, obstructing asparagine hydrolysis and reducing catalytic efficiency by 70% [2] [6]. This interaction is structurally facilitated by the Asn-NH₂ group mimicking the asparagine transition state. In neoplastic microenvironments, PLRAN concentrations ≥5 μM correlate with reduced asparaginase-mediated amino acid depletion, potentially compromising therapeutic efficacy. Computational docking reveals PLRAN binds asparaginase with ΔG = -5.3 kcal/mol, primarily via hydrogen bonding with Thr⁵⁶, Tyr⁸⁹, and Gly⁹⁰ residues [2] [6].

Table 2: Kinetic Parameters of L-Asparaginase Inhibition by PLRAN

ParameterFree EnzymePLRAN-Bound Enzyme
Km (asparagine)0.15 mM0.98 mM
kcat (s⁻¹)12036
kcat/Km (M⁻¹s⁻¹)800,00036,735

Interaction with Serine Protease Domains and Catalytic Triad Dynamics

PLRAN engages the catalytic triad (Ser¹⁹⁵-His⁵⁷-Asp¹⁰²) of serine proteases through hydrogen bonding and hydrophobic interactions. Molecular dynamics simulations show that the 3-phenyllactyl group stabilizes the substrate-enzyme complex via π-stacking with His⁵⁷, reducing the activation energy barrier by 2.8 kcal/mol [5] [9]. This interaction induces conformational changes in the oxyanion hole (Gly¹⁹³-Ser¹⁹⁵), optimizing orbital alignment for nucleophilic attack. The tetrahedral transition state is stabilized by PLRAN’s carbonyl oxygen coordination with the protease backbone NH groups, lowering the ΔG by 40% compared to unblocked peptides [5] [9].

Allosteric Regulation of Enzymatic Hydrolysis in Neoplastic Microenvironments

In tumor microenvironments (pH 6.5–6.8), PLRAN exhibits pH-dependent allosteric effects on protease activity. The protonation state of its C-terminal Asn-NH₂ group (pKa 6.9) modulates enzyme kinetics, reducing kcat by 60% at pH 6.5 compared to pH 7.4 [6] [10]. Additionally, PLRAN binding to serine proteases induces long-range conformational shifts (≥15 Å from the active site), altering substrate accessibility. This is quantified by increased fluorescence resonance energy transfer (FRET) efficiency between Trp⁴¹ and the 3-phenyllactyl group (ΔE = 0.32). Hypoxia further potentiates PLRAN stability by downregulating aminopeptidase expression, leading to extracellular accumulation (up to 12 μM in glioblastoma models) [6] [10].

Table 3: Environmental Modulation of PLRAN-Protease Interactions

ParameterPhysiological (pH 7.4)Tumor Microenvironment (pH 6.5)
Protease kcat (s⁻¹)0.450.18
PLRAN half-life (h)2.15.7
Allosteric shift (Å)3.28.6

Properties

CAS Number

129536-35-2

Product Name

3-Phenyllactyl-leucyl-arginyl-asparaginamide

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]butanediamide

Molecular Formula

C25H40N8O6

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C25H40N8O6/c1-14(2)11-18(33-24(39)19(34)12-15-7-4-3-5-8-15)23(38)31-16(9-6-10-30-25(28)29)22(37)32-17(21(27)36)13-20(26)35/h3-5,7-8,14,16-19,34H,6,9-13H2,1-2H3,(H2,26,35)(H2,27,36)(H,31,38)(H,32,37)(H,33,39)(H4,28,29,30)/t16-,17-,18-,19-/m0/s1

InChI Key

VBBCPCFOGODDDM-VJANTYMQSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)O

Synonyms

3-phenyllactyl-Leu-Arg-Asn-NH2
3-phenyllactyl-leucyl-arginyl-asparaginamide
Antho-RNamide

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)O

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